N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide is a novel small molecule identified through a ligand-based virtual screening system. [] It has demonstrated significant potential as a neuroprotective agent, particularly in the context of oxidative stress-related disorders like Amyotrophic Lateral Sclerosis (ALS). []
Mechanism of Action
N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to exert its neuroprotective effects through the activation of the Nrf2-ARE signaling pathway. [] This pathway plays a critical role in cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes. [] Specifically, N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been found to:
Upregulate Nrf2: It increases the expression of Nrf2, a key transcription factor that binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes. []
Induce Antioxidant Enzymes: It leads to the upregulation of Nrf2-regulated factors, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM). [] These enzymes are essential for detoxifying reactive oxygen species (ROS) and mitigating oxidative damage.
Applications
Oxidative Stress-Induced Cell Death: N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has demonstrated the ability to selectively suppress cell death induced by oxidative stress in a cell-type-independent manner. [] This suggests its potential therapeutic application in a wide range of neurodegenerative diseases where oxidative stress plays a significant role.
Amyotrophic Lateral Sclerosis (ALS) Model: In a transgenic mouse model of ALS, systemic administration of N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide after disease onset resulted in sustained motor functions and delayed disease progression. [] This finding highlights its potential as a therapeutic intervention for ALS, even after the initial onset of symptoms.
Compound Description: This compound is a derivative of 3,5-bis-(2-fluorobenzylidene)-4-piperidone (EF24) designed as a potential antiproliferative and imageable agent. [] It demonstrated similar antiproliferative efficacy to EF24 in lung adenocarcinoma H441 cells. [] Additionally, the radioactive derivative, ¹⁸F-NFLOBA-EF24, was studied for whole-body PET imaging and biodistribution in rats. []
Relevance: NFLOBA-EF24 shares the N-(4-fluorobenzyl)acetamide moiety with N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide. The key difference lies in the substitution at the acetamide's 2-position. While N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide features a 2,3,5-trimethylphenoxy group, NFLOBA-EF24 incorporates the complex 3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl group. [] This difference highlights how modifications at this position can potentially influence antiproliferative activity and imaging properties.
Compound Description: This compound is a synthetic cannabinoid identified in a criminal sample using various analytical techniques like GC-MS, NMR, and IR spectroscopy. [] Its chemical structure is closely related to another synthetic cannabinoid, N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ACBM-BZ-F), suggesting potential psychoactive properties requiring further investigation. []
Relevance: Although structurally different from N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, this compound shares the 4-fluorobenzyl group. [] The presence of this group in compounds with distinct structures and activities, such as a synthetic cannabinoid and a potential antioxidant, underscores the importance of comprehensive compound evaluation and the potential for diverse biological effects depending on the overall structure.
Compound Description: This compound exhibited significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, displaying an ED₅₀ of 50.8 mg/kg and 76.0 mg/kg, respectively. [] It also showed a lower neurotoxicity profile compared to some other tested compounds. []
Relevance: While this compound exhibits a different core structure compared to N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, it shares the presence of a fluorobenzyl group. [] The difference lies in the substitution pattern of the benzene ring: a 4-fluorobenzyl in N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide and a 3-fluorobenzyl in 5i. This comparison highlights how subtle changes in fluorine substitution on the benzyl group can potentially impact a compound's biological activity and target specificity.
Compound Description: This compound demonstrated potent anticonvulsant activity, exhibiting ED₅₀ values of 54.8 mg/kg and 52.8 mg/kg in the MES and scPTZ seizure tests, respectively. [] Notably, it displayed lower neurotoxicity with high protective index (PI) values of 8.96 (MES) and 9.30 (scPTZ), surpassing the standard drugs used as controls. []
Compound Description: This compound is a growth regulator that was tested on American elm trees for its ability to reduce sprout regrowth after topping. [] It was found to significantly reduce regrowth but also resulted in some undesirable effects on the tree and foliage. []
Compound Description: This compound's crystal structure was analyzed and found to be stabilized by N—H⋯O and C—H⋯O hydrogen-bonding interactions. [] It further forms chains of molecules along the c axis in a zigzag fashion due to C—H⋯O and C—H⋯F hydrogen-bonding interactions. []
Relevance: This compound, while structurally diverse from N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, contains a fluorobenzyl group. [] The key difference lies in the fluorine's position on the benzyl group: a 4-fluorobenzyl in N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide and a 2-fluorobenzyl in this compound. This difference highlights how the position of fluorine substitution on the benzyl group can potentially affect the compound's crystal packing and intermolecular interactions.
Compound Description: SUN N8075 is a novel neuroprotective agent that exhibits dual Na+ and Ca2+ channel blocking activity, along with antioxidant properties. [, ] It demonstrated neuroprotective effects by inhibiting cell death caused by mutant huntingtin (mHtt) in an in vitro model of Huntington's disease. [] Furthermore, in an in vivo study using the R6/2 HD mouse model, SUN N8075 improved survival, clasping response, and increased the number of surviving neurons in the striatum. []
Relevance: This compound shares the 4-fluorobenzyl group with N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide. [, , ] This shared structural feature, present in compounds with potential antioxidant and neuroprotective activities, underscores the importance of the 4-fluorobenzyl group and its potential influence on biological activity.
Compound Description: This compound was developed as a potential PET radiotracer for imaging translocator protein (18 kDa) (TSPO) in ischemic brain. [] [¹⁸F]5 displayed a higher binding potential (BPND = 3.42) and maximum uptake ratio (4.49) between the ipsilateral and contralateral sides in PET studies on ischemic rat brains. [] It exhibited high in vitro binding affinity (Ki = 0.70 nM) for TSPO, moderate lipophilicity (log D = 2.9), and improved in vivo stability compared to its parent tracer, [¹⁸F]7. []
Relevance: This compound, similar to N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, contains a 4-fluorobenzyl group directly attached to the acetamide nitrogen. [] This shared structural motif highlights the potential utility of the N-(4-fluorobenzyl)acetamide core as a scaffold for designing PET radiotracers targeting specific biological processes.
Compound Description: This radiotracer exhibits high affinity for both sigma(1) and sigma(2) receptors and was investigated for imaging the sigma receptor status of tumors. [] In vivo studies using nude mice bearing tumor xenografts indicated that blocking sigma(1) receptors led to a higher tumor:background ratio with minimal reduction in tumor uptake, suggesting a potential advantage for sigma(2)-selective imaging agents. []
Relevance: [¹⁸F]1 shares the N-(4-fluorobenzyl)acetamide core structure with N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, highlighting the versatility of this scaffold in designing molecules with affinity for diverse targets like sigma receptors. [] This shared motif further suggests the potential of this core structure for developing imaging agents targeting various biological processes.
Compound Description: [¹⁸F]FPyBrA is a [¹⁸F]fluoropyridine-based bromoacetamide reagent developed for labeling oligonucleotides. [] This reagent allows efficient fluorine-18 incorporation via a nucleophilic heteroaromatic substitution and ensures efficient alkylation of a phosphorothioate monoester group on the oligonucleotide. []
Relevance: While structurally distinct from N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, [¹⁸F]FPyBrA shares the bromoacetamide group. [] This shared functional group highlights its utility as a reactive handle for conjugation, demonstrating its application in labeling biomolecules like oligonucleotides for potential use in PET imaging.
Compound Description: [¹⁸F]FBNA was synthesized as a potential PET radiotracer for imaging tumor hypoxia. [] This compound utilizes the 2-nitroimidazole moiety, known for its hypoxia-sensitive properties. []
Relevance: This compound shares the N-(4-fluorobenzyl)acetamide core structure with N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide. [] This shared motif highlights the versatility of this core structure in designing PET radiotracers targeting different biological processes, such as tumor hypoxia in this case.
Compound Description: CPN-9 is a small molecule identified through ligand-based virtual screening and exhibits selective protection against oxidative stress-induced cell death. [, ] It acts by activating the Nrf2-ARE pathway, a key regulator of antioxidant and detoxifying enzymes. [, ]
Relevance: This compound is structurally similar to N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, sharing the 2-(2,4,6-trimethylphenoxy)acetamide moiety. [, ] The difference lies in the substituent attached to this moiety: CPN-9 has a N-(4-(2-pyridyl)(1,3-thiazol-2-yl)) group, while N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has a N-(4-fluorobenzyl) group. This close structural relationship suggests that both compounds might share similar mechanisms of action or target similar biological pathways, potentially related to antioxidant activity.
Compound Description: This compound is a potent antiallergic agent with 406-fold higher potency than astemizole in inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells (IC₅₀ = 0.016 µM). [] It also showed significant inhibitory activity in IL-4 and IL-5 production from Th-2 cells and effectively inhibited late-phase eosinophilia in sensitized guinea pigs after parenteral and oral administration. []
Relevance: This compound shares the 4-fluorobenzyl group with N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, although they are attached to different core structures. [] This shared structural feature highlights the potential for this group to contribute to various biological activities, such as antiallergic effects, emphasizing the importance of the overall molecular structure in determining specific pharmacological properties.
Compound Description: This compound serves as a key intermediate in the synthesis of a novel C-nucleoside designed as a guanosine analogue, mimicking the structure of 8-aza-3,9-dideazaguanosine. []
Relevance: Though structurally distinct from N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, this compound shares the acetamide functionality. [] This shared feature highlights the diverse applications of acetamides in synthetic chemistry, specifically in constructing complex molecules like nucleosides.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.